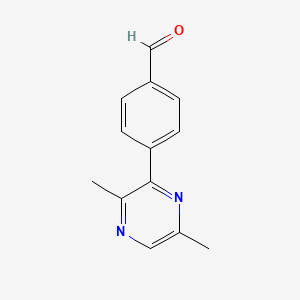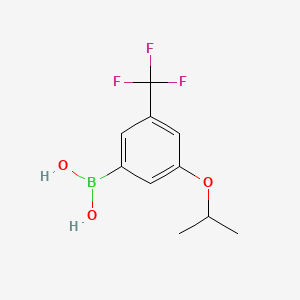
3-Isopropoxy-5-trifluoromethylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropoxy-5-trifluoromethylphenylboronic acid is a chemical compound with the CAS Number: 1256345-44-4 . It has a molecular weight of 248.01 and its IUPAC name is 3-isopropoxy-5-(trifluoromethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BF3O3/c1-6(2)17-9-4-7(10(12,13)14)3-8(5-9)11(15)16/h3-6,15-16H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid .Applications De Recherche Scientifique
Drug Discovery and Design
- Field : Biochemistry and Pharmacology
- Application : Trifluoromethylphenylboronic acids are used in drug discovery and design. They have been synthesized and characterized for their structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
- Methods : The compound isomerizes with formation of the corresponding 3-hydroxybenzoxaborole in some solutions . Docking studies with the active site of the enzymes have been carried out .
- Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
Photoredox Catalysis
- Field : Organic Chemistry
- Application : Trifluoromethylphenylboronic acids are used in photoredox catalysis . This pioneering work has proved that photoredox catalysis is highly effective in generating the CF3 radical .
- Methods : The process involves asymmetric intermolecular α-trifluoromethylation of various aldehydes by merging photoredox catalysis with organocatalysis .
- Results : The reaction mechanism through synergistic catalysis has been proposed .
Decarboxylative Olefination of Carboxylic Acid Salts
- Field : Organic Chemistry
- Application : Trifluoromethylphenylboronic acids can be used in the decarboxylative olefination of carboxylic acid salts . This process is significant due to the extensive applications of alkenes in both synthetic and polymer industries .
- Methods : A transition metal-free approach has been devised for the chemoselective olefination of carboxylic acid salts . Detailed mechanistic studies suggest anionic decarboxylation is followed by halogen ion transfer .
- Results : This modular approach provides direct access to valuable electron-deficient styrenes in moderate to good yields .
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Trifluoromethylphenylboronic acids are used in Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
Decarboxylative Olefination of Carboxylic Acid Salts
- Field : Organic Chemistry
- Application : Trifluoromethylphenylboronic acids can be used in the decarboxylative olefination of carboxylic acid salts . This process is significant due to the extensive applications of alkenes in both synthetic and polymer industries .
- Methods : A transition metal-free approach has been devised for the chemoselective olefination of carboxylic acid salts . Detailed mechanistic studies suggest anionic decarboxylation is followed by halogen ion transfer .
- Results : This modular approach provides direct access to valuable electron-deficient styrenes in moderate to good yields .
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Trifluoromethylphenylboronic acids are used in Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
Safety And Hazards
Propriétés
IUPAC Name |
[3-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)17-9-4-7(10(12,13)14)3-8(5-9)11(15)16/h3-6,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKZAAHUIMXNLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(C)C)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681514 |
Source


|
| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-5-trifluoromethylphenylboronic acid | |
CAS RN |
1256345-44-4 |
Source


|
| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)

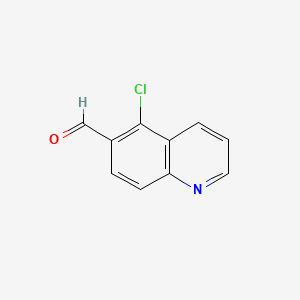
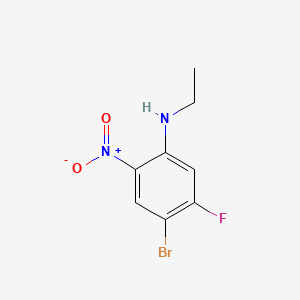
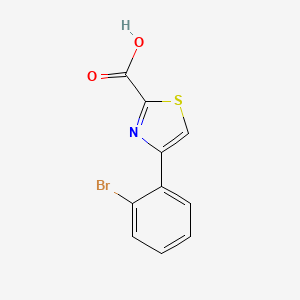
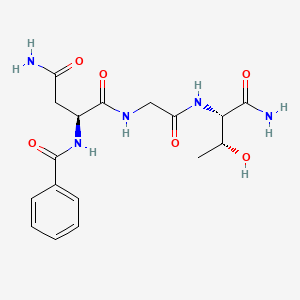
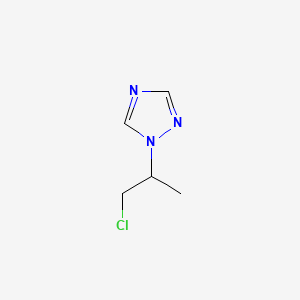
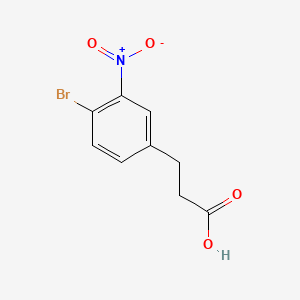
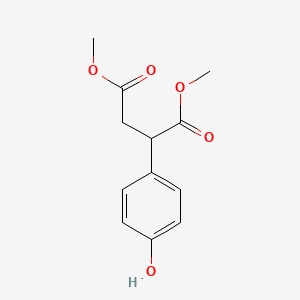
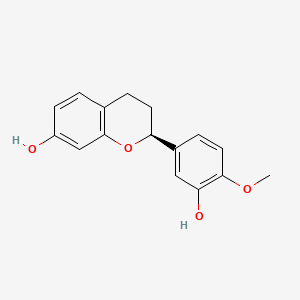
![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)
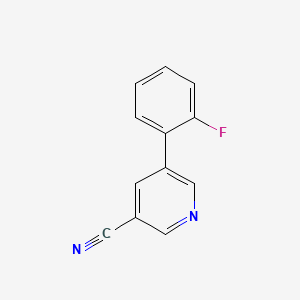
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)
